2-Methyl-1,3-benzoxazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAUCTDYXPLNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Benzoxazole Heterocyclic System: a Cornerstone in Medicinal Chemistry and Drug Discovery
The benzoxazole (B165842) scaffold, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in the development of compounds with pharmacological activity. globalresearchonline.net Its significance is rooted in its structural similarity to naturally occurring nucleic bases, such as adenine (B156593) and guanine, which allows benzoxazole derivatives to readily interact with biological macromolecules. chemistryjournal.net This inherent ability to engage with biopolymers has made the benzoxazole nucleus a focal point of extensive research, leading to the discovery of a wide spectrum of biological activities. chemistryjournal.net
Derivatives of benzoxazole have been shown to possess a remarkable array of therapeutic properties, underscoring their importance in drug discovery. researchgate.nettandfonline.com The versatility of the benzoxazole ring system allows for substitutions at various positions, which in turn modulates its biological effects. globalresearchonline.net Structure-activity relationship (SAR) studies have frequently shown that substituents at the 2 and 5-positions are particularly crucial for determining the pharmacological profile of these compounds. nih.govnih.gov The broad therapeutic potential of this heterocyclic system continues to drive research into new derivatives with enhanced potency and specificity. chemistryjournal.net
Table 1: Documented Biological Activities of the Benzoxazole Scaffold
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against various Gram-positive and Gram-negative bacteria. | nih.govesisresearch.org |
| Antifungal | Shows inhibitory activity against pathogenic fungi like Candida albicans. | nih.govesisresearch.org |
| Anticancer | Exhibits cytotoxic effects against a range of cancer cell lines, including breast, lung, and liver cancer cells. | globalresearchonline.netnih.gov |
| Anti-inflammatory | Acts on inflammatory pathways; the scaffold was part of non-steroidal anti-inflammatory drugs like benoxaprofen. | researchgate.netnih.gov |
| Antiviral | Certain derivatives have shown activity against viruses, including HIV-1. | researchgate.net |
| Analgesic | Provides pain-relieving effects. | globalresearchonline.net |
| Anticonvulsant | Shows potential in controlling seizures. | nih.gov |
| Antitubercular | Demonstrates activity against the bacteria responsible for tuberculosis. | researchgate.net |
A Closer Look at the 2 Methyl 1,3 Benzoxazole 5 Carboxamide Framework
Within the diverse family of benzoxazole (B165842) derivatives, the 2-Methyl-1,3-benzoxazole-5-carboxamide framework presents a specific and noteworthy combination of structural features. This compound is built upon the foundational benzoxazole core, which provides the essential bicyclic, aromatic system known for its biological relevance. nih.gov
The substitutions at the 2 and 5-positions are key to defining its chemical character and potential interactions. The methyl group at the 2-position is a simple yet significant modification. Research on 2-methylbenzoxazole (B1214174) derivatives has indicated their potential for various biological activities, including α-amylase inhibition. researchgate.net The carboxamide group at the 5-position is another critical feature. The amide linkage is a fundamental functional group in medicinal chemistry, known for its ability to form hydrogen bonds and participate in key binding interactions with biological targets. The synthesis of 2-substituted-N-aryl-benzoxazole-5-carboxamides has been a subject of chemical investigation, highlighting the interest in this particular arrangement. documentsdelivered.com The strategic placement of these groups on the benzoxazole scaffold creates a unique molecule with distinct properties ripe for exploration.
Table 2: Key Structural Features of this compound
| Component | Description | Significance |
|---|---|---|
| Benzoxazole Core | A bicyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring. | Provides a rigid, planar scaffold that is a known pharmacophore with broad biological activity. globalresearchonline.netnih.gov |
| 2-Methyl Group | A methyl substituent at the second position of the oxazole ring. | Influences the electronic properties and steric profile of the molecule; 2-substituted derivatives are widely studied. researchgate.net |
| 5-Carboxamide Group | An amide functional group (-CONH₂) attached to the fifth position of the benzene ring. | Introduces hydrogen bond donor and acceptor capabilities, crucial for molecular recognition and binding to biological targets. documentsdelivered.comacs.org |
Future Directions: Research and Applications in Synthesis and Biology
Established Synthetic Routes for the 2-Methyl-1,3-benzoxazole Core System
The formation of the 2-methyl-1,3-benzoxazole core is most commonly achieved through cyclization reactions involving o-aminophenol derivatives. These methods are valued for their reliability and adaptability to a range of substrates.
Cyclization Reactions Utilizing o-Aminophenol Derivatives
The condensation of an o-aminophenol with a suitable one-carbon electrophile is the most prevalent strategy for constructing the benzoxazole ring. The choice of the electrophilic partner and the reaction conditions can be tailored to achieve high yields and purity.
A widely used method for synthesizing 2-substituted benzoxazoles involves the condensation of o-aminophenols with aldehydes or ketones, which proceeds through a Schiff base intermediate followed by cyclization. nih.gov This transformation is often facilitated by a variety of catalysts to enhance reaction rates and yields.
The reaction can be promoted by Brønsted or Lewis acids, with catalysts ranging from samarium triflate in aqueous media to ionic liquids under solvent-free conditions. nih.govorganic-chemistry.org For instance, a Brønsted acidic ionic liquid gel has been used as a recyclable catalyst for the condensation of o-aminophenol and benzaldehyde (B42025) at 130 °C, achieving a 98% yield. nih.gov Other catalytic systems, including magnetic nanomaterial-supported ionic liquids, have been employed under ultrasound irradiation to afford benzoxazole derivatives in short reaction times (30 minutes) and high yields (up to 90%).
Table 1: Catalytic Systems for Condensation of o-Aminophenols with Aldehydes This table is interactive. You can sort and filter the data.
| Catalyst System | Aldehyde | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Brønsted acidic ionic liquid gel | Benzaldehyde | Solvent-free, 130 °C, 5 h | 98 | nih.gov |
| LAIL@MNP | Benzaldehyde | Solvent-free, sonication, 70 °C, 30 min | 82 | |
| Samarium triflate | Various | Aqueous medium, mild conditions | Good | organic-chemistry.org |
| SiO2-FeCl3 | Various | Ambient temperature | High | ijpbs.com |
| TiCl3OTf | Various | Ethanol (B145695), ambient temperature | High | ijpbs.com |
| Nickel(II) complexes | Aromatic | DMF, K2CO3, 80 °C, 3-4 h | 87-94 |
The reaction of o-aminophenols with carboxylic acids or their more reactive derivatives, such as acyl chlorides, esters, or amides, provides another direct route to the 2-substituted benzoxazole core. nih.gov The condensation with carboxylic acids often requires high temperatures and a dehydrating agent or strong acid catalyst, such as polyphosphoric acid (PPA). For example, naphthyridine-3-carboxylic acids react with o-aminophenol in the presence of PPA at 170–250 °C to yield the corresponding benzoxazole derivatives.
Using a MeSO3H/SiO2 system as a dehydrating catalyst, various aliphatic and aromatic carboxylic acids condense with o-aminophenol at 140 °C, providing 2-substituted benzoxazoles in yields of 70–92%. More reactive species like acyl chlorides can also be used, often under milder conditions. A one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides under microwave conditions, catalyzed by CuI, has been developed as an alternative to using o-aminophenol precursors. organic-chemistry.org Similarly, functionalized orthoesters react efficiently with o-aminophenols at room temperature in the presence of BF3·OEt2.
Oxidative cyclization methods offer an alternative pathway that often starts from more readily available precursors. These protocols involve the formation of the benzoxazole ring through an oxidation step. One such approach is the oxidative condensation of o-aminophenols with aldehydes, where elemental sulfur can be employed as an excellent stoichiometric oxidant. This reaction is typically catalyzed by sodium sulfide (B99878) in the presence of DMSO.
Other oxidative systems utilize molecular oxygen (O2) or hydrogen peroxide (H2O2) as green oxidants, often in conjunction with metal catalysts. For instance, an iron-catalyzed hydrogen transfer strategy facilitates the redox condensation of o-hydroxynitrobenzenes with alcohols to provide a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org Metal-free approaches have also been developed, such as using elemental sulfur as a traceless oxidizing agent for the reaction of arylmethyl chlorides with o-hydroxyanilines.
Direct Cyclization Strategies from Pre-functionalized Intermediates
Synthesizing benzoxazoles from pre-functionalized intermediates that already contain the N-aryl-acyl bond is a powerful strategy. A notable example is the copper-catalyzed intramolecular cyclization of ortho-haloanilides. organic-chemistry.org This method is believed to proceed via an oxidative insertion/reductive elimination pathway. The reaction rates follow the order of the halogen reactivity (I > Br > Cl), indicating that oxidative addition is the rate-determining step. organic-chemistry.org
An efficient and scalable transformation of 3-halo-N-acyl anilines to highly functionalized benzoxazoles has been reported using a continuous flow reactor. This process involves a base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization to form an unstable lithiated benzoxazole intermediate, which is then quenched in-line with an electrophile to yield the final product. The use of flow technology allows for precise temperature control and minimizes the lifetime of the unstable intermediates, thereby reducing byproduct formation.
Multi-step Synthetic Sequences Incorporating Electrophilic Substitution and Amide Formation
The synthesis of the specific target molecule, this compound, can be achieved through a multi-step sequence starting from a pre-formed 2-methyl-1,3-benzoxazole core. This approach involves introducing a functional group at the 5-position of the benzene (B151609) ring via electrophilic aromatic substitution, followed by its conversion to the desired carboxamide group.
Electrophilic Aromatic Substitution: The benzoxazole ring system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the electronic nature of the heterocyclic ring. Friedel-Crafts acylation is a classic method to introduce a carbonyl group onto an aromatic ring. For example, the acylation of 2(3H)-benzoxazolone, a related heterocycle, with acid chlorides using aluminum chloride supported on silica (B1680970) gel predominantly yields the 6-acyl derivative. Direct carboxylation of the benzoxazole C-H bond with carbon dioxide (CO2) is another modern and atom-economical approach to install a carboxylic acid group. researchgate.netresearchgate.netnih.gov One specific synthesis for 2-methyl-1,3-benzoxazole-5-carboxylic acid involves the reaction of 3-amino-4-hydroxybenzoic acid with acetic anhydride (B1165640) in the presence of pyridine. chemicalbook.com
Amide Formation: Once the 2-methyl-1,3-benzoxazole-5-carboxylic acid is obtained, the final step is the formation of the amide bond. This is a standard transformation in organic chemistry and can be accomplished through several methods. nih.gov A common approach is to first activate the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride or oxalyl chloride), followed by reaction with ammonia (B1221849) or an ammonia equivalent. nih.gov Alternatively, direct condensation of the carboxylic acid with an amine source can be achieved using coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), or by using metal-based catalysts like TiCl4. nih.govyoutube.com Direct synthesis from non-activated carboxylic acids using urea (B33335) as a nitrogen source, catalyzed by inexpensive salts like Mg(NO3)2, represents a greener alternative. core.ac.ukresearchgate.net
Table 2: Common Reagents for Amide Formation from Carboxylic Acids This table is interactive. You can sort and filter the data.
| Method | Activating/Coupling Reagent | Amine Source | Key Features | Reference |
|---|---|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl2), Oxalyl chloride ((COCl)2) | Ammonia (NH3) | High reactivity, common laboratory method | nih.gov |
| Direct Coupling | Dicyclohexylcarbodiimide (DCC) | Ammonia (NH3) | Forms a stable urea byproduct | youtube.com |
| Catalytic Condensation | Titanium tetrachloride (TiCl4) | Various amines | Metal-catalyzed, moderate to excellent yields | nih.gov |
| Direct Condensation | None (uses urea as N-source) | Urea | Green, avoids activating agents | core.ac.ukresearchgate.net |
| Ammonium (B1175870) Salt Dehydration | Ammonium Carbonate | Forms ammonium salt in situ | Requires heating to dehydrate the salt intermediate | libretexts.org |
Catalytic Approaches in the Synthesis of this compound Structures
The synthesis of the benzoxazole core, a critical component of this compound, has been significantly advanced through various catalytic strategies. These methods offer improvements in yield, reaction time, and environmental impact compared to traditional synthetic routes. The condensation of 2-aminophenols with various substrates like aldehydes, carboxylic acids, or ortho-esters is the most prevalent pathway, and the choice of catalyst is crucial for the reaction's efficiency. rsc.orgijpbs.comnih.gov
The field of nanocatalysis has introduced highly efficient and sustainable methods for synthesizing benzoxazole derivatives. researchgate.net Nanocatalysts are favored due to their high surface-area-to-volume ratio, which enhances reactant interaction, and their ease of separation and recyclability. researchgate.netresearchgate.net
Several metal-based nanocatalysts have proven effective. For instance, magnetically separable Ag@Fe2O3 core-shell nanoparticles have been used for the one-pot condensation of 2-aminophenol (B121084) and aromatic aldehydes at room temperature, achieving high yields of 88-97%. ckthakurcollege.net The magnetic nature of these catalysts allows for easy recovery using an external magnet and reuse for multiple cycles without significant loss of activity. nih.govckthakurcollege.net Similarly, Fe3O4@SiO2-SO3H nanoparticles serve as an effective heterogeneous magnetic catalyst for the condensation reaction of 2-aminophenol with aromatic aldehydes under solvent-free conditions. ajchem-a.com
Copper-based nanocatalysts are also prominent. Copper(II) ferrite (B1171679) nanoparticles (CuFe2O4) have been successfully employed in the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org These nanocatalysts are air-stable, recyclable, and can be recovered magnetically. organic-chemistry.org Other notable nano-catalytic systems include palladium-supported nanocatalysts, nano-ZnO, and nano ceria (CeO2), which facilitate the synthesis under various conditions. rsc.orgijpbs.com
Metal-mediated cyclizations, often catalyzed by transition metals, are a cornerstone of benzoxazole synthesis. Copper catalysts, in particular, are widely used for intramolecular cyclization reactions. organic-chemistry.org For example, a combination of CuI and 1,10-phenanthroline (B135089) effectively catalyzes the cyclization of ortho-haloanilides. organic-chemistry.org Palladium complexes of dendronized amine polymers have also been developed as reusable catalysts that promote the reaction with air as the oxidant, producing only water as a byproduct. nih.gov Iron-catalyzed reactions, such as the oxidative coupling of phenol (B47542) derivatives with benzoyl aldehyde oximes or the condensation of o-nitrophenols with acetophenone, provide alternative pathways to the benzoxazole core. researchgate.netresearchgate.net
Table 1: Comparison of Selected Nano-Catalysts in Benzoxazole Synthesis
| Catalyst | Reactants | Conditions | Time | Yield (%) | Reusability | Reference |
|---|---|---|---|---|---|---|
| Ag@Fe2O3 | 2-aminophenol, aromatic aldehydes | Room Temperature, Solvent | 30 min | 88-97% | 7+ cycles | ckthakurcollege.net |
| Fe3O4@SiO2-SO3H | 2-aminophenol, aromatic aldehydes | 50 °C, Solvent-free | - | High | Multiple cycles | ajchem-a.com |
| LAIL@MNP | 2-aminophenol, benzaldehyde | 70 °C, Sonication, Solvent-free | 30 min | up to 90% | 5 cycles | nih.gov |
| CuFe2O4 | N-(2-halophenyl)benzamides | - | - | High | 7 cycles | organic-chemistry.org |
| EG–G2–Pd | 2-aminophenol, benzaldehyde | 50 °C, Ethanol | 3 h | 88% | 5 cycles | nih.gov |
Beyond metal-based systems, organic catalysts and specific reagents play a significant role in benzoxazole synthesis. Reagent-based methods often involve electrophilic activation of an amide or carboxylic acid to facilitate cyclization. One such method employs triflic anhydride (Tf2O) and 2-Fluoropyridine to activate tertiary amides, which then react with 2-aminophenols in a cascade reaction involving nucleophilic addition and intramolecular cyclization. nih.gov This approach is versatile and allows for the synthesis of a wide range of functionalized benzoxazole derivatives under mild conditions. nih.gov
Dess-Martin periodinane (DMP) is another reagent that can mediate the synthesis of 2-substituted benzoxazoles. organic-chemistry.org Lawesson's reagent has been used as an efficient promoter in the solvent-free, microwave-assisted synthesis from carboxylic acids and 2-aminophenol, accommodating various aromatic, heteroaromatic, and aliphatic carboxylic acids. organic-chemistry.org
In terms of organic catalysis, Brønsted acids like fluorophosphoric acid have been shown to be highly effective for the reaction between 2-aminophenol and aldehydes in ethanol at room temperature. nih.gov The combination of sulfur and an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) promotes a reductive coupling and annulation of o-nitrophenols with benzaldehydes, representing a straightforward and green approach to benzoxazole construction. organic-chemistry.org
Adherence to green chemistry principles is an increasingly important focus in the synthesis of benzoxazoles. These approaches aim to minimize waste, avoid hazardous substances, reduce energy consumption, and utilize renewable resources. ijpbs.com
A key strategy is the use of environmentally benign solvents, particularly water. ijpbs.comorgchemres.org Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Another green approach involves solvent-free reactions, often facilitated by sonication or microwave irradiation. nih.gov For example, a magnetic nanomaterial supporting a Lewis acidic ionic liquid (LAIL@MNP) catalyzes the condensation of 2-aminophenols and aldehydes under solvent-free sonication at 70 °C, completing the reaction in just 30 minutes and producing only water as a byproduct. nih.gov
The use of reusable heterogeneous catalysts is a central tenet of green benzoxazole synthesis. ckthakurcollege.netorgchemres.org Nanocatalysts, such as the magnetic core-shell particles previously mentioned, are prime examples, as they can be easily separated from the reaction mixture and reused, reducing catalyst waste and cost. nih.govckthakurcollege.netajchem-a.com Furthermore, electrochemical methods offer an atom-economical and oxidant-free pathway. An electrochemical oxidation/cyclization of glycine (B1666218) derivatives provides 2-substituted benzoxazoles with hydrogen gas as the only byproduct. organic-chemistry.org
Table 2: Green Synthetic Approaches for Benzoxazole Derivatives
| Method | Catalyst/Promoter | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Ultrasound Irradiation | LAIL@MNP | Solvent-free | 70 °C, 30 min | Fast, high yield, reusable catalyst, water is the only byproduct | nih.gov |
| Aqueous Media | Samarium triflate | Water | Mild | Green solvent, reusable catalyst | organic-chemistry.org |
| Microwave Irradiation | Lawesson's reagent | Solvent-free | - | Fast, efficient | organic-chemistry.org |
| Electrochemical | None (Transition metal-free) | - | - | Atom-economical, H2 is the only byproduct | organic-chemistry.org |
| Reductive Coupling | Sulfur and DABCO | - | - | Simple, straightforward | organic-chemistry.org |
Chemical Derivatization and Reactivity Studies of the this compound Moiety
The reactivity of the benzoxazole ring system allows for various chemical transformations, enabling the synthesis of diverse derivatives. Studies focus on the functionalization of the core structure through oxidation, reduction, and substitution reactions.
Oxidation is a key step in many synthetic routes to benzoxazoles, most notably in the oxidative cyclization of phenolic Schiff bases or imines. nih.govtandfonline.com For instance, a silver carbonate-mediated method has been developed to synthesize benzoxazoles from pre-formed imines. researchgate.nettandfonline.com This reaction proceeds under mild conditions and demonstrates the susceptibility of the imine precursor to oxidation leading to ring formation. tandfonline.com While this highlights the oxidative formation of the ring, derivatization of the formed benzoxazole via oxidation is less commonly detailed. Similarly, reduction pathways often target precursor functional groups, such as the condensation of o-nitrophenols with other reactants, where the nitro group is reduced in situ to an amine prior to cyclization. organic-chemistry.org
The benzoxazole ring can undergo substitution reactions, although direct C-H functionalization can be challenging. nih.gov Nevertheless, methods have been developed for the direct C-H bond arylation of benzoxazoles with aryl chlorides, catalyzed by a well-defined NHC-Pd(II)-Im complex. organic-chemistry.org This allows for the introduction of aryl groups at the C2 position. organic-chemistry.org
Direct C-H amination of the C2 position of benzoxazoles has also been achieved. organic-chemistry.org A facile, metal-free oxidative amination using catalytic iodine in aqueous tert-butyl hydroperoxide allows for the reaction of benzoxazole with secondary or primary amines at ambient temperature. organic-chemistry.org Copper-catalyzed C-H bond activation provides another route for direct oxidative C-H amination of benzoxazoles with primary amines, using tert-butyl peroxide as the oxidant. organic-chemistry.org
Nucleophilic attack is a key feature in the reactivity of benzoxazoles, particularly in ring-opening reactions. For example, a ligand-free, superparamagnetic nanoparticle-catalyzed reaction between benzoxazoles and aryl iodides leads to a selective ring-opening, providing access to triphenylamine (B166846) derivatives. researchgate.net This transformation demonstrates the susceptibility of the benzoxazole C-O bond to cleavage under specific catalytic conditions. researchgate.net
Formation of Conjugated Systems via the Carboxamide Group
The carboxamide group on the benzoxazole ring serves as a versatile anchor point for the construction of larger, conjugated molecular systems. These systems are of interest in materials science and medicinal chemistry. One prominent strategy involves linking the benzoxazole-carboxamide core to other aromatic or heteroaromatic moieties through a flexible or rigid linker, thereby extending the electronic conjugation.
A notable example is the synthesis of novel benzoxazole-benzamide conjugates connected via a 2-thioacetamido linker. nih.gov This approach involves a multi-step synthesis beginning with the preparation of key intermediates. Initially, substituted 2-aminophenols are used to synthesize 2-mercaptobenzoxazole (B50546) derivatives. Concurrently, a chloroacetamide intermediate is prepared from 4-aminobenzoic acid and chloroacetyl chloride. nih.gov The final step involves the nucleophilic substitution reaction between the potassium salt of the 2-mercaptobenzoxazole and the chloroacetamide intermediate to yield the target benzoxazole-benzamide conjugates. nih.gov This methodology effectively couples two distinct heterocyclic and aromatic systems, creating a larger, conjugated molecule.
The general synthetic pathway can be outlined as follows:
Formation of 2-mercaptobenzoxazoles (IIa-c): Reaction of 2-aminophenol derivatives (Ia-c) with carbon disulphide and potassium hydroxide.
Formation of Chloroacetamide Intermediate (V): Reaction of 4-aminobenzoic acid (IV) with chloroacetyl chloride.
Conjugation: Reaction of the potassium salts of 2-mercaptobenzoxazoles (IIIa-c) with the chloroacetamide intermediate (V) to form the final conjugated products. nih.gov
A selection of the synthesized conjugates is presented in the table below.
| Compound ID | Benzoxazole Substituent (R¹) | Benzamide Substituent (R²) | Molecular Formula |
| 1 | H | H | C₁₆H₁₃N₃O₃S |
| 9 | H | 4-F | C₂₂H₁₆FN₃O₃S |
| 10 | H | 4-Cl | C₂₂H₁₆ClN₃O₃S |
| 11 | H | 4-CH₃ | C₂₃H₁₉N₃O₃S |
| 12 | 5-Cl | H | C₂₂H₁₆ClN₃O₃S |
| 15 | 5-CH₃ | H | C₂₃H₁₉N₃O₃S |
Data sourced from a study on benzoxazole-benzamide conjugates as potential anti-proliferative agents. nih.gov
Transformations of 2-substituted-1,3-benzoxazole-5-carbohydrazides
2-Substituted-1,3-benzoxazole-5-carbohydrazides are key synthetic intermediates, typically prepared by refluxing the corresponding 2-substituted-5-carbomethoxy benzoxazoles with hydrazine (B178648) hydrate. researchgate.net The presence of the reactive hydrazide group (-CONHNH₂) allows for a wide array of chemical transformations, particularly cyclization and condensation reactions, to generate various heterocyclic compounds.
Synthesis of 1,3,4-Oxadiazoles One of the primary transformations of 2-substituted benzoxazole-5-carbohydrazides is their conversion into 1,3,4-oxadiazole (B1194373) derivatives. This can be achieved through a two-step process. First, the carbohydrazide (B1668358) is condensed with various aromatic aldehydes to form the corresponding arylidene hydrazides. Subsequent oxidative cyclization of these intermediates, for instance using Chloramine-T, yields the 2,5-disubstituted-1,3,4-oxadiazole ring system, where one of the substituents is the benzoxazole core. researchgate.net
Synthesis of Thia-azaspiro Compounds Complex heterocyclic systems such as thia-azaspiro compounds can also be synthesized from these carbohydrazides. The synthesis begins with the reaction of the 2-substituted-1,3-benzoxazole-5-carbohydrazide with cyclohexanone, which affords an N'-cyclohexylidene intermediate. This intermediate can then be treated with reagents like thioglycollic acid or 2-mercapto succinic acid to undergo cyclization, forming novel spiro-heterocyclic compounds. researchgate.net
| Starting Hydrazide (R-Benzoxazole-C(O)NHNH₂) | Reagent | Intermediate/Product |
| 2-Substituted-1,3-benzoxazole-5-carbohydrazides | Cyclohexanone | N'-cyclohexylidene-2-substituted-1,3-benzoxazole-5-carbohydrazides |
| N'-cyclohexylidene intermediates | Thioglycollic acid | 4-{[hydroxy(2-substituted-1,3-benzoxazole-5-yl)methyl]amino}-1-thia-4-azaspiro nih.govchemicalbook.comdec-2-en-3-ols |
| N'-cyclohexylidene intermediates | 2-mercapto succinic acid | (4-{[(2-substituted-1,3-benzoxazole-5-yl)carbonyl]amino}-3-oxo-1-thia-4-azaspiro nih.govchemicalbook.comdec-3-yl)acetic acids |
Table based on synthetic routes for novel thia-azaspiro derivatives. researchgate.net
Synthesis of Sulfonohydrazide and Carboxamide Derivatives The nucleophilic nature of the hydrazide group allows for reactions with various electrophiles. For example, reacting 2-aminobenzoxazole-5-carbohydrazide with sulfonyl chlorides, such as para-toluene sulfonyl chloride or benzene sulfonyl chloride, results in the formation of the corresponding N'-sulfonohydrazide derivatives. ijrdst.org Similarly, reaction with isocyanates like phenylisocyanate leads to the formation of N-phenylhydrazinecarboxamide derivatives. ijrdst.org
| Reagent | Product Name |
| Para-toluene sulfonyl chloride | N'-(2-Aminobenzoxazole-5-carbonyl)-4-methylbenzenesulfonohydrazide |
| Benzene sulfonyl chloride | N'-(2-Aminobenzoxazole-5-carbonyl)-benzenesulfonohydrazide |
| Phenylisocyanate | 2-(2-Aminobenzoxazole-5-carbonyl)-N-phenylhydrazinecarboxamide |
Table illustrating derivatives of 2-aminobenzoxazole-5-carbohydrazide. ijrdst.org
Condensation with Isatins Furthermore, 2-aminobenzoxazole-5-carbohydrazide can undergo condensation reactions with isatin (B1672199) (1H-indole-2,3-dione) and its substituted analogues. This reaction typically involves the nucleophilic attack of the terminal amino group of the hydrazide onto the keto group at the C-3 position of the isatin ring, followed by dehydration to form a C=N bond, yielding 2-amino-(5 or 7-substituted-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide derivatives. researchgate.net
Positional and Substituent Effects on Biological Activity of Benzoxazole Carboxamides
The biological activity of benzoxazole derivatives is highly sensitive to the nature and position of substituents on the core ring structure. Research has consistently shown that substituents at positions 2 and 5 of the benzoxazole ring are particularly critical in determining the pharmacological profile. nih.gov The intensity of the biological activity is often governed by the substituent at position 5, while the specific type of activity can be influenced by modifications at other positions. jocpr.com
For instance, the introduction of an electron-withdrawing group, such as a bromine atom, at position 7 has been shown to increase antimicrobial activity. nih.gov In one study, the brominated compound H-Box(4PyBr)-OMe was found to be nearly three times more active than its non-brominated counterpart. nih.gov Conversely, the electronic properties of substituents on a phenyl ring at the 2-position can also modulate activity; derivatives with electron-accepting groups tend to be more cytotoxic than those with electron-donating groups. nih.gov
The position of heteroatoms within substituents can also be a determining factor. For example, the antimicrobial activity of certain derivatives was found to depend on the position of the nitrogen atom in a substituent attached to the main scaffold. nih.gov Furthermore, studies on benzoxazol-2-carboxamides have indicated that electron-donating groups (e.g., -OMe) at the C-5 position and electron-withdrawing groups at the C-6 position can influence reaction yields during synthesis, which may indirectly relate to the electronic characteristics that drive biological interactions. researchgate.net
| Position on Benzoxazole Ring | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Position 2 & 5 | General Substituents | Considered the most important positions for influencing biological activity. nih.gov | nih.gov |
| Position 7 | Electron-withdrawing (e.g., Bromine) | Increases antimicrobial activity. nih.gov | nih.gov |
| Position 5 | Electron-donating (e.g., -OMe) | Can influence the intensity of activity and moderate inhibitory effects in enzymes. jocpr.comresearchgate.net | jocpr.comresearchgate.net |
| Position 6 | Electron-withdrawing | Affects electronic properties of the scaffold. researchgate.net | researchgate.net |
Influence of the 2-Methyl Group and its Analogues on Pharmacological Properties
The substituent at the C-2 position of the benzoxazole ring plays a pivotal role in defining the molecule's interaction with biological targets. The 2-methyl group, as in the parent compound this compound, is a common starting point for SAR investigations. Derivatives of 2-methylbenzo[d]oxazole have been synthesized and evaluated as potent inhibitors of human monoamine oxidase (MAO), demonstrating the therapeutic potential of this specific substitution. researchgate.net
Replacing the 2-methyl group with larger or more complex analogues significantly alters the pharmacological properties. For example, substituting the C-2 position with various hydrocarbon or heterocyclic groups can lead to vastly different outcomes. nih.gov In a study of antifungal properties, derivatives with hydrocarbon substituents at the C-2 position were found to be inactive, potentially due to steric hindrance that prevents the molecule from fitting into the target's binding site. nih.gov In contrast, replacing the methyl group with certain substituted phenyl rings or other heterocyclic systems can confer a range of activities, including antimicrobial and cytotoxic effects. nih.gov The structure-activity relationship suggests that the presence of electron-withdrawing and electron-releasing groups at different positions on these C-2 substituents can enhance the antiproliferative and antimicrobial effects. researchgate.net
| Substituent at C-2 Position | Pharmacological Property/Effect | Reference |
|---|---|---|
| Methyl | Potent MAO-B inhibition. researchgate.net | researchgate.net |
| Hydrocarbon groups | Loss of antifungal activity, possibly due to steric hindrance. nih.gov | nih.gov |
| Substituted Phenyl rings | Activity depends on the nature of the phenyl substituents (electron-donating vs. electron-withdrawing). nih.gov | nih.gov |
| Heterocyclic groups (e.g., Thiophene) | Can enhance antibacterial activity against specific strains like E. coli. researchgate.net | researchgate.net |
Role of the 5-Carboxamide Functionality in Molecular Recognition and Biological Efficacy
The 5-carboxamide group (-CONH₂) is a key functional group that significantly contributes to the molecule's ability to engage in molecular recognition processes, which are fundamental to its biological efficacy. Carboxamides are well-known for their capacity to act as both hydrogen bond donors (via the N-H protons) and acceptors (via the carbonyl oxygen). This dual nature allows them to form strong, directional interactions with amino acid residues in the binding pockets of proteins and enzymes.
In the context of the benzoxazole scaffold, the substituent at position 5 has been noted to be crucial for the intensity of the compound's biological activity. nih.govjocpr.com While direct studies on the 5-carboxamide are specific, the general importance of this position is well-established. nih.gov The carboxamide moiety is a common feature in many pharmacologically active molecules, where it often serves as a critical anchor to the biological target. For example, in various series of thiazole-5-carboxamide (B1230067) and pyrolidine carboxamide derivatives, this group is essential for their observed biological activities, which range from antimicrobial to anti-inflammatory effects. nih.govresearchgate.net
Rational Design Principles for Enhancing Bioactivity through Scaffold Modification
The SAR data gathered from various benzoxazole derivatives provide a foundation for rational design principles aimed at creating new agents with improved therapeutic properties. The benzoxazole skeleton is considered a versatile scaffold for the rational design of bioactive molecules. mdpi.com Key principles for enhancing bioactivity through modification of the this compound scaffold include:
Targeted Substitution at Key Positions: As established, positions C-2 and C-5 are primary sites for modification. Potency and selectivity can be fine-tuned by introducing diverse substituents at the C-2 position, while modifications of the 5-carboxamide group (e.g., N-alkylation or replacement with bioisosteres) could optimize binding interactions and pharmacokinetic properties. nih.gov
Modulation of Electronic Properties: The bioactivity of the benzoxazole core can be altered by introducing electron-withdrawing or electron-donating groups at other positions on the benzene ring, such as C-6 or C-7. For example, adding halogens at C-7 can enhance antimicrobial potency. nih.gov
Scaffold Hopping and Bioisosteric Replacement: The benzoxazole ring itself can be replaced with other heterocyclic systems like benzimidazole (B57391) or benzothiazole (B30560) to explore new chemical space and potentially improve properties like solubility or metabolic stability while retaining a similar spatial arrangement of key functional groups. mdpi.com
Computational and In Silico Modeling: The use of molecular docking and other computational tools can help predict how modifications will affect the binding of the molecule to its target. researchgate.net This allows for the pre-screening of virtual compounds, prioritizing the synthesis of derivatives with the highest predicted affinity and a favorable ADME (absorption, distribution, metabolism, and excretion) profile.
By systematically applying these principles, medicinal chemists can leverage the SAR knowledge of the benzoxazole carboxamide scaffold to design and synthesize next-generation compounds with superior efficacy and a more desirable therapeutic profile.
Molecular Interaction and Biochemical Mechanism Elucidation of 2 Methyl 1,3 Benzoxazole 5 Carboxamide
Mechanisms of Antimicrobial Action by 2-Methyl-1,3-benzoxazole-5-carboxamide and its Derivatives
Derivatives of 2-substituted benzoxazole (B165842) have shown a broad spectrum of biological activity, including potent antimicrobial effects against various bacterial and fungal strains. nih.gov The mechanisms underlying this activity are multifaceted, primarily involving the inhibition of crucial microbial enzymes and the disruption of cellular functions.
The antimicrobial efficacy of benzoxazole derivatives is significantly attributed to their ability to inhibit essential enzymes that are vital for microbial survival and replication. A primary target identified for these compounds is the class of enzymes known as DNA topoisomerases. researchgate.net These enzymes, including DNA gyrase, are responsible for managing the topological states of DNA during replication. nih.gov The inhibition of these enzymes by benzoxazole compounds leads to a breakdown in DNA replication and repair, ultimately causing cell death. researchgate.net
Furthermore, compounds structurally related to benzoxazole carboxamides have been shown to inhibit other critical enzymes in bacterial metabolic pathways. For instance, benzimidazole (B57391) carboxamides are known inhibitors of biotin (B1667282) carboxylase (BC), an essential enzyme in the fatty acid synthesis pathway of bacteria. semanticscholar.org Given the structural similarities, it is plausible that benzoxazole carboxamides could exert their antimicrobial effects through a similar mechanism, disrupting the synthesis of the bacterial cell membrane.
Research has also demonstrated the ability of certain benzoxazole derivatives to exhibit antibiofilm activity. researchgate.net Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. By disrupting biofilm formation, these compounds compromise a key virulence and survival mechanism of pathogenic bacteria. researchgate.net The screening of 2-substituted benzoxazole derivatives against a panel of microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans, has confirmed their potent inhibitory effects on microbial growth, as measured by zones of inhibition in agar (B569324) diffusion assays. nih.gov
A key and well-documented target for the antimicrobial action of benzoxazole derivatives is DNA gyrase. nih.gov This enzyme is a type II topoisomerase found in all bacteria but absent in higher eukaryotes, making it an ideal and specific target for antibacterial drug development. nih.govresearchgate.net DNA gyrase introduces negative supercoils into DNA, an essential process for DNA replication and transcription.
Molecular docking studies have elucidated the interaction between 2-substituted benzoxazole derivatives and the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov This binding prevents the enzyme from carrying out its function, leading to the cessation of DNA replication and subsequent bacterial cell death. The inhibitory potential of these compounds is often evaluated by their binding affinity and interaction with key amino acid residues within the enzyme's active site.
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|
| Derivative 18 | -7.9 | Asp73, Gly77, Pro79, Thr165 | nih.gov |
| Derivative 21 | -8.2 | Asp73, Ile78, Pro79, Thr165 | nih.gov |
Other Investigated Biochemical Interactions and Enzyme Inhibition Profiles (e.g., Cholinesterase):No research detailing the cholinesterase inhibition profile or other specific biochemical interactions for "this compound" could be located.
Due to this lack of specific data, it is not possible to construct an article that is both scientifically accurate and adheres to the strict constraints of the request. The available information pertains to the general class of benzoxazoles rather than the single, specified compound.
Computational Chemistry and in Silico Modeling of 2 Methyl 1,3 Benzoxazole 5 Carboxamide
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. ymerdigital.com This simulation is fundamental in rational drug design, providing insights into the binding affinity, mode, and key intermolecular interactions that stabilize the ligand-receptor complex.
For benzoxazole (B165842) carboxamide derivatives, molecular docking studies have been instrumental in identifying and optimizing their interactions with various biological targets. These simulations place the ligand into the binding site of a target protein and score the different binding poses based on a scoring function, which estimates the binding free energy. The results help to elucidate how the molecule fits within the active site and which amino acid residues are critical for binding.
Detailed research findings from docking simulations on related benzoxazole structures reveal common interaction patterns. Key interactions often include:
Hydrogen Bonds: The carboxamide group (-CONH₂) is a potent hydrogen bond donor and acceptor, frequently forming crucial hydrogen bonds with amino acid residues like serine, tyrosine, and arginine in the active site. nih.gov
Hydrophobic Interactions: The benzoxazole ring system and the methyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues such as valine, leucine, and phenylalanine. nih.gov
π-π Stacking: The aromatic nature of the benzoxazole core allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
These simulations are critical for predicting the binding affinity and selectivity of 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives against specific therapeutic targets, such as kinases or proteases. nih.gov By understanding these interactions, medicinal chemists can rationally design modifications to the core structure to enhance potency and selectivity.
| Interaction Type | Key Functional Group | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxamide (-CONH₂) | Serine, Threonine, Tyrosine, Arginine, Glutamine, Asparagine |
| Hydrophobic Interactions | Benzoxazole Ring, Methyl Group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| π-π Stacking | Benzoxazole Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bonding | (If substituted with halogens) | Electron-rich atoms (e.g., Oxygen in backbone carbonyls) |
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
In the context of this compound, QSAR models are developed using a dataset of analogues with known biological activities (e.g., IC₅₀ values). chemijournal.com For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic Properties: Dipole moment, partial charges, HOMO/LUMO energies.
Steric Properties: Molecular volume, surface area, shape indices.
Hydrophobic Properties: LogP (partition coefficient).
Topological Properties: Connectivity indices that describe the branching and shape of the molecule.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a relationship is established between these descriptors and the observed activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed. rsc.org These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a visual and quantitative guide for structural modifications. rsc.org
A statistically robust QSAR model, characterized by high correlation coefficients (R²) and predictive ability (q²), can be used to:
Predict the biological activity of novel benzoxazole carboxamide derivatives.
Identify the key molecular features that positively or negatively influence activity.
Guide the design of new compounds with improved potency.
| QSAR Model Parameter | Description | Typical Value for a Good Model |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model, determined by cross-validation. | > 0.5 |
| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set of compounds. | > 0.5 |
Theoretical Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide deep insights into its geometry, electronic properties, and spectroscopic characteristics. nih.gov
These calculations can accurately predict:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the ground state. nih.gov
Spectroscopic Properties: Simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.
| Calculated Parameter | Significance |
| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D conformation of the molecule. |
| HOMO Energy | Represents the ability to donate an electron. |
| LUMO Energy | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Vibrational Frequencies | Simulates the IR spectrum, helping to assign experimental peaks. |
Noncovalent interactions are critical in determining the crystal packing of a molecule, its solubility, and its binding to biological targets. The analysis of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, provides a more complete picture of the molecule's behavior.
For this compound, computational methods are used to characterize these interactions both intramolecularly and intermolecularly. Techniques used for this analysis include:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and noncovalent interactions.
Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular interactions in a crystal lattice. It maps close contacts between neighboring molecules, allowing for the quantification of different types of interactions (e.g., H···H, C···H, O···H). mdpi.com
In the solid state, the benzoxazole ring system is expected to participate in π-π stacking, while the carboxamide moiety is a primary site for forming strong N-H···O or N-H···N hydrogen bond networks, which dictate the crystal packing arrangement. nih.gov Understanding these interactions is vital for predicting polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. mdpi.com
In Silico Screening and Virtual Library Design for Novel Benzoxazole Carboxamides
In silico screening, or virtual screening, is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than high-throughput experimental screening.
For the discovery of novel benzoxazole carboxamides, virtual screening can be performed in two main ways:
Ligand-Based Virtual Screening: This method uses the structure of a known active compound, like this compound, as a template to search for other molecules with similar shapes and electronic properties.
Structure-Based Virtual Screening: This approach uses the 3D structure of the biological target. Large compound libraries are computationally docked into the active site of the target, and molecules are ranked based on their predicted binding affinity or docking score. rsc.org
Following virtual screening, the identified "hits" can be used as a starting point for the design of a focused virtual library. This involves creating a collection of new, related structures by systematically modifying the core scaffold of this compound. For example, different substituents can be added to the benzoxazole ring or the carboxamide nitrogen to explore the structure-activity relationship and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This iterative process of design, virtual screening, and evaluation helps to rapidly identify novel and potent drug candidates. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methyl 1,3 Benzoxazole 5 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in 2-Methyl-1,3-benzoxazole-5-carboxamide can be mapped, while two-dimensional (2D) NMR experiments establish their connectivity.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring, the methyl group protons, and the amide protons. Based on data from analogous structures like 2-methyl-5-nitro-1,3-benzoxazole (B1299971) and methyl 1,3-benzoxazole-2-carboxylate, the anticipated chemical shifts can be predicted. nih.govchemicalbook.com The methyl protons (-CH₃) would likely appear as a sharp singlet in the upfield region. The three aromatic protons on the benzene (B151609) ring would resonate in the downfield region, with their specific chemical shifts and splitting patterns (doublets, doublet of doublets) dictated by their position relative to the electron-withdrawing carboxamide group and the fused oxazole (B20620) ring. The two amide protons (-CONH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., methyl, aromatic, carbonyl). In the spectrum of this compound, distinct signals are anticipated for the methyl carbon, the seven carbons of the benzoxazole core, and the carbonyl carbon of the amide group. The carbonyl carbon is typically the most deshielded, appearing furthest downfield. The chemical shifts of the benzoxazole ring carbons are influenced by the heteroatoms (N and O) and the substituents. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally related compounds. nih.govchemicalbook.com
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | ~2.6 (singlet) | ~14-15 |
| Aromatic-H | ~7.6 - 8.2 (multiplets) | ~110 - 152 |
| -CONH₂ | ~7.5 - 8.0 (broad singlet) | Not Applicable |
| C=O (Amide) | Not Applicable | ~168-170 |
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound (C₉H₈N₂O₂), the theoretical molecular weight is 176.17 g/mol .
High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the elemental formula. The fragmentation pattern observed, typically under electron ionization (EI), offers a fingerprint that is characteristic of the molecule's structure. The fragmentation of amides often involves the loss of the amino group. researchgate.net For the target compound, the molecular ion peak (M⁺) would be expected at m/z = 176. Subsequent fragmentation would likely involve the loss of the carboxamide moiety or parts of it, leading to stable ionic fragments. researchgate.netresearchgate.net The stability of the benzoxazole ring system would influence the fragmentation pathways, with characteristic cleavages helping to confirm the core structure. kobv.de
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
|---|---|---|
| [C₉H₈N₂O₂]⁺ | 176 | Molecular Ion (M⁺) |
| [C₉H₇NO₂]⁺ | 161 | Loss of -NH |
| [C₈H₈N₂O]⁺ | 148 | Loss of C=O |
| [C₈H₅N₂O]⁺ | 145 | Loss of -OCH₃ (from potential rearrangement) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample at different frequencies, which correspond to the vibrational frequencies of specific bonds.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The primary amide group will be identifiable by two N-H stretching bands in the region of 3100-3500 cm⁻¹ and a strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹. farmaciajournal.com The benzoxazole ring system would be indicated by C=N stretching vibrations typically around 1600-1650 cm⁻¹, C-O stretching, and aromatic C=C and C-H vibrations. nist.govresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amide N-H | Symmetric & Asymmetric Stretch | 3100 - 3500 (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 3000 |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 (strong) |
| Benzoxazole C=N | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Amide N-H | Bend (Amide II) | 1550 - 1640 |
Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of a synthesized compound and for analyzing complex mixtures. For an aromatic compound like this compound, a reverse-phase HPLC method is typically employed.
In this setup, a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the main compound from any impurities or starting materials. Detection is usually performed with a UV detector set at a wavelength where the benzoxazole chromophore exhibits strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. This technique is routinely used to confirm the purity of novel carboxamide derivatives. rsc.orgrrpharmacology.ru
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.
For this compound, with the molecular formula C₉H₈N₂O₂, the theoretical elemental composition can be calculated. The experimental values obtained from the analysis of a pure sample are expected to match these theoretical percentages within a narrow margin, typically ±0.4%, thereby verifying the empirical formula and providing strong evidence of sample purity. nih.gov
Table 4: Theoretical Elemental Composition of C₉H₈N₂O₂
| Element | Symbol | Atomic Weight | Molar Mass % |
|---|---|---|---|
| Carbon | C | 12.011 | 61.36% |
| Hydrogen | H | 1.008 | 4.58% |
| Nitrogen | N | 14.007 | 15.90% |
Crystallographic Analysis and Crystal Packing Interactions (e.g., Hirshfeld Surface Analysis)
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details.
To understand the intermolecular interactions that dictate the crystal packing, Hirshfeld surface analysis is a powerful computational tool. nih.gov This method maps the close contacts between neighboring molecules in the crystal lattice. For this compound, significant intermolecular interactions are expected. The amide functional group is a classic motif for forming robust hydrogen bonds, with the N-H groups acting as donors and the carbonyl oxygen acting as an acceptor. This could lead to the formation of common supramolecular structures like dimers or extended chains.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-methyl-5-nitro-1,3-benzoxazole |
| methyl 1,3-benzoxazole-2-carboxylate |
| acetonitrile |
Future Research Directions and Translational Perspectives for 2 Methyl 1,3 Benzoxazole 5 Carboxamide
Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies
The synthesis of benzoxazole (B165842) derivatives has traditionally involved the condensation of 2-aminophenols with various carbonyl compounds. nih.gov However, future research is increasingly focused on developing novel, more efficient, and environmentally sustainable synthetic routes. Many conventional methods suffer from drawbacks such as the use of costly or toxic catalysts and extended reaction times. bohrium.com
Recent advancements have highlighted several promising eco-friendly strategies:
Visible Light-Induced Synthesis : A novel and effective protocol for synthesizing 2-benzoxazolecarboxamides utilizes visible light in the presence of a conjugated microporous polymer catalyst. acs.orgacs.org This method offers mild reaction conditions and demonstrates excellent tolerance for various functional groups. acs.org
Microwave-Assisted Green Synthesis : An innovative approach employs microwave irradiation with waste curd water as a catalytic solvent for synthesizing 2-arylbenzoxazoles. bohrium.com This technique is cost-effective, provides high yields (82-96%), and aligns with the principles of green chemistry. bohrium.com
Metal-Free Approaches : The use of imidazolium (B1220033) chloride as a promoter enables a simple, economical, and metal-free synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, yielding moderate to excellent results. mdpi.com
Aqueous Media Synthesis : A straightforward protocol for producing benzoxazole-2-carboxamides has been developed using water as the reaction medium, which simplifies the procedure and reduces environmental impact. researchgate.net
These emerging methodologies represent a significant shift towards more sustainable chemical manufacturing. Future exploration in this area will likely focus on expanding the substrate scope of these green reactions, improving catalyst reusability, and further reducing energy consumption and waste generation. bohrium.comrsc.org
Table 1: Comparison of Modern Synthetic Methodologies for Benzoxazole Derivatives
| Methodology | Catalyst/Promoter | Solvent | Key Advantages | Reference(s) |
| Visible Light Photocatalysis | Conjugated Microporous Polymer (PATP) | Not specified | Mild conditions, high functional group tolerance, effective | acs.orgacs.org |
| Microwave-Assisted Synthesis | None (catalytic solvent) | Curd Water | Eco-friendly, cost-effective, high yields, rapid | bohrium.com |
| Metal-Free Synthesis | Imidazolium Chloride | DMA | Economical, no metal catalyst required, good yields | mdpi.com |
| Aqueous Synthesis | Elemental Sulfur | Water | Simple procedure, environmentally benign solvent | researchgate.net |
Development of Highly Selective and Potent Benzoxazole Carboxamide Analogues
A primary goal in medicinal chemistry is the optimization of lead compounds to create analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. For benzoxazole carboxamides, this involves systematic structural modifications to improve their interaction with specific biological targets.
Lead optimization studies have successfully identified potent analogues for various therapeutic targets. For instance, chemical exploration of benzoxazolone carboxamides led to the identification of advanced, systemically active inhibitors of acid ceramidase (AC), a key enzyme in sphingolipid metabolism implicated in lysosomal storage diseases. nih.gov Similarly, a series of N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and evaluated as anti-inflammatory agents, demonstrating that substitutions on the propanamide moiety significantly impact activity. nih.gov
Another study focused on designing and synthesizing novel benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. nih.gov The most potent compound identified from this series exhibited a VEGFR-2 inhibitory activity with an IC₅₀ of 97.38 nM. nih.gov The development of prodrugs also represents a viable strategy; methyl esterification of a benzoxazole acetic acid derivative (CBA) to create MCBA resulted in stronger anti-psoriatic effects in a mouse model, highlighting the potential for enhanced therapeutic activity. mdpi.com
Future work in this domain will involve expanding the structure-activity relationship (SAR) studies for 2-Methyl-1,3-benzoxazole-5-carboxamide. This will entail synthesizing new libraries of analogues with diverse substitutions on both the benzoxazole core and the carboxamide side chain to fine-tune their biological activity against specific targets.
Table 2: Structure-Activity Relationship (SAR) Insights for Benzoxazole Analogues
| Target/Application | Core Scaffold | Key Structural Modifications | Impact on Activity | Reference(s) |
| Acid Ceramidase (AC) Inhibition | Benzoxazolone Carboxamide | Introduction of a piperidine (B6355638) moiety | Resulted in a lead molecule (22m) that reduced toxic lipids in animal models of Gaucher's and Krabbe's diseases. | nih.gov |
| Anti-inflammatory (COX Inhibition) | Benzo[d]oxazole Propanamide | Substitution on the terminal propanamide group | Presence of a 4-nitrophenyl-piperazine moiety (compound 3n) showed significant anti-inflammatory activity. | nih.gov |
| Anti-cancer (VEGFR-2 Inhibition) | Benzoxazole Hybrid | Linkage to a urea (B33335) moiety and various aromatic rings | Compound 12l, with a specific substitution pattern, was the most potent inhibitor (IC₅₀ = 97.38 nM). | nih.gov |
| Anti-psoriatic | Benzoxazole Acetic Acid | Conversion to a methyl ester prodrug (MCBA) | Enhanced anti-psoriatic effects compared to the parent carboxylic acid (CBA). | mdpi.com |
Identification of New Biological Targets and Pathways for Therapeutic Intervention
The benzoxazole scaffold's structural versatility allows it to interact with a wide range of biological targets, making it a privileged structure in drug discovery. researchgate.netresearchgate.net Its planar benzene (B151609) ring can engage in π-π stacking interactions, while the oxygen and nitrogen atoms of the oxazole (B20620) ring act as hydrogen bond acceptors. researchgate.net This enables favorable interactions with numerous biopolymers and enzymes. researchgate.net
Derivatives of benzoxazole have been associated with a multitude of biological targets and pathways, offering avenues for therapeutic intervention in various diseases:
Oncology : Benzoxazole derivatives have been identified as potent inhibitors of key cancer-related targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. nih.gov They also target enzymes like topoisomerases, which are involved in DNA replication and repair in cancer cells. researchgate.net
Lysosomal Storage Diseases : A significant breakthrough has been the identification of benzoxazolone carboxamides as inhibitors of acid ceramidase (AC). nih.gov Inhibition of AC presents a therapeutic strategy for devastating neuropathic conditions like Gaucher's and Krabbe's diseases by preventing the accumulation of neurotoxic lipids. nih.gov
Inflammation and Autoimmune Disorders : The anti-inflammatory properties of benzoxazoles are often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Additionally, some derivatives show promise in treating psoriasis, potentially through immune-modulatory effects on T-lymphocytes or by inhibiting epidermal 5-lipoxygenase activity. mdpi.com
Infectious Diseases : The benzoxazole core is present in compounds with significant antibacterial and antifungal activity, making it a valuable scaffold for developing new anti-infective agents. nih.govnih.gov
Future research should aim to uncover novel biological targets for this compound through advanced screening techniques like proteomics and chemogenomics. Elucidating the precise molecular mechanisms and signaling pathways affected by these compounds will be crucial for their translation into clinical therapies.
Table 3: Selected Biological Targets and Therapeutic Pathways for Benzoxazole Derivatives
| Biological Target/Pathway | Therapeutic Area | Disease/Condition | Reference(s) |
| VEGFR-2 | Oncology | Cancer (Angiogenesis) | nih.gov |
| Topoisomerases | Oncology | Cancer | researchgate.net |
| Acid Ceramidase (AC) | Genetic Disorders | Gaucher's Disease, Krabbe's Disease | nih.gov |
| Cyclooxygenase (COX) Enzymes | Inflammation | Inflammatory Conditions | nih.gov |
| 5-Lipoxygenase, T-lymphocytes | Immunology | Psoriasis | mdpi.com |
| Various bacterial/fungal proteins | Infectious Disease | Bacterial and Fungal Infections | nih.govnih.gov |
| Bruton's tyrosine kinase (BTK) | Oncology/Immunology | B-cell malignancies, autoimmune diseases | nih.gov |
Integration of Advanced Computational and Experimental Approaches in Drug Discovery
The modern drug discovery process increasingly relies on the synergy between computational and experimental methods to accelerate the identification and optimization of new drug candidates. researchgate.net In silico techniques such as virtual screening, molecular docking, and molecular dynamics simulations are powerful tools for predicting how small molecules will interact with biological targets, thereby reducing the time and cost associated with traditional screening. researchgate.netnih.gov
For benzoxazole derivatives, computational approaches have been instrumental:
Target Interaction Modeling : Molecular docking has been used to study the binding modes of benzoxazole analogues within the active sites of enzymes like COX and VEGFR-2. nih.govnih.gov These studies help rationalize the observed biological activities and guide the design of new derivatives with improved binding affinity. nih.govnih.gov For example, the potent activity of a VEGFR-2 inhibitor was explained by its specific hydrogen bonding interactions with key amino acid residues (Cys919, Glu885, Asp1046) in the enzyme's catalytic site, as predicted by docking simulations. nih.gov
Pharmacophore Modeling : Computational investigation of the general pharmacophore model for AC inhibition helped in the discovery and optimization of the benzoxazolone carboxamide series. nih.gov
The integration of these computational predictions with experimental validation creates a powerful drug discovery engine. Promising candidates identified through in silico screening are then synthesized and evaluated in vitro and in vivo. The experimental results provide feedback that is used to refine the computational models, leading to an iterative cycle of design, synthesis, and testing that efficiently advances lead compounds. Future research on this compound should fully leverage this integrated approach to explore its potential against a wider range of targets and to design next-generation analogues with superior therapeutic properties.
Role of this compound as a Building Block in Complex Heterocyclic Synthesis
Beyond its own potential biological activity, this compound serves as a valuable synthetic intermediate, or building block, for the construction of more complex heterocyclic systems. biotech-asia.org The benzoxazole core provides a rigid and planar scaffold that can be chemically modified at several positions. The carboxamide functional group, in particular, is a versatile handle for further chemical elaboration.
Research has shown that the benzoxazole moiety can be used as a starting material for larger, bioactive molecules. biotech-asia.org For example, derivatives of methyl 2-substituted benzoxazole-5-carboxylate have been used to synthesize various α,β-unsaturated derivatives, demonstrating the reactivity of the scaffold for building more complex structures. tsijournals.com In other work, 2-hydrazinyl-5-methyl-1,3-benzoxazole was used as a precursor to synthesize novel pyrazole-containing benzoxazole derivatives, which were subsequently evaluated for antitumor and antibacterial activities. amazonaws.comresearchgate.net The synthesis of these more elaborate molecules often involves leveraging the existing functional groups on the benzoxazole ring to attach other heterocyclic systems, thereby creating hybrid molecules that may possess novel or enhanced biological activities. researchgate.netresearchgate.net
The future utility of this compound as a building block lies in its potential for creating diverse chemical libraries through combinatorial chemistry. By reacting the carboxamide group or other positions on the ring with a variety of reagents, a vast number of unique and complex heterocyclic compounds can be generated for high-throughput screening against a wide array of biological targets.
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-1,3-benzoxazole-5-carboxamide, and what catalysts/solvents are recommended?
The synthesis typically involves cyclization of 2-aminophenol with carboxylic acid derivatives. Two primary methods are:
- Condensation-Cyclization Route : React 2-aminophenol with an aldehyde/ketone in the presence of catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO). Solvents such as DMF or ethanol are used under reflux conditions .
- Direct Cyclization : Utilize pre-functionalized intermediates (e.g., 5-carboxamide-substituted precursors) with acid or base catalysis.
Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR in DMSO-d6 to confirm substituent positions (e.g., methyl at C2, carboxamide at C5) .
- FT-IR : Peaks at 1680–1700 cm (amide C=O stretch) and 1520–1550 cm (benzoxazole ring vibrations) .
- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) for single-crystal X-ray diffraction. ORTEP-3 or SIR97 can visualize electron density maps .
Q. Example Workflow :
Grow crystals via slow evaporation (ethanol/water).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Solve structure with direct methods (SIR97) and refine with SHELXL .
Q. What biological assays are used to evaluate its antimicrobial and anticancer potential?
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Anticancer Screening :
- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Measure inhibition of kinases (e.g., EGFR) via fluorescence-based assays .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
The methyl and carboxamide groups direct substitution to specific positions on the benzoxazole ring:
- Electrophilic Attack : Nitration occurs at C4 (meta to carboxamide, para to methyl). Use HNO/HSO at 0–5°C to minimize side reactions .
- Nucleophilic Substitution : Halogenation (e.g., Br/FeCl) targets C6 (ortho to carboxamide).
Advanced Strategy : Computational modeling (DFT) predicts reactive sites. Validate with H NMR and LC-MS .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
| Modification | Biological Impact | Methodological Insight |
|---|---|---|
| Methyl → Ethyl | Enhanced lipophilicity; improved membrane penetration | Synthesize via alkylation with ethyl iodide . |
| Carboxamide → Nitrile | Reduced hydrogen bonding; altered target binding | Use POCl for dehydration of amide . |
Case Study : Replacing the methyl group with a trifluoromethyl moiety increased antimicrobial potency by 3-fold .
Q. How can contradictions in biological data (e.g., varying IC50_{50}50 values) be resolved?
Contradictions may arise from assay conditions or compound stability.
- Troubleshooting Steps :
- Validate purity via HPLC (>98%).
- Standardize assay protocols (e.g., cell passage number, serum concentration).
- Assess metabolic stability (e.g., liver microsome assays) .
Example : Inconsistent anticancer activity in MCF-7 cells was traced to batch-dependent impurity levels (≥2% by HPLC) .
Q. What computational tools predict binding modes with biological targets?
- Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase II) .
- MD Simulations : GROMACS for stability analysis (50 ns trajectories) .
Data Insight : Docking studies suggest hydrogen bonding between the carboxamide and His64 residue in carbonic anhydrase II, critical for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
